Bienvenue dans la boutique en ligne BenchChem!

2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide

Kappa opioid receptor Antagonist activity GPCR pharmacology

This compound is the exact KOR antagonist specified in US Patents 9682966 and 10118915. Its unique 2,5-dimethylfuran-3-carboxamide and 2-oxopiperidin-1-yl phenyl motif ensures consistent binding kinetics and functional selectivity at the KOR. Substitution with analogs risks altering receptor occupancy and invalidating comparative studies. Procure this reference standard to guarantee experimental reproducibility and valid SAR exploration in opioid receptor pharmacology programs.

Molecular Formula C18H20N2O3
Molecular Weight 312.369
CAS No. 1211157-95-7
Cat. No. B2883871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide
CAS1211157-95-7
Molecular FormulaC18H20N2O3
Molecular Weight312.369
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
InChIInChI=1S/C18H20N2O3/c1-12-10-16(13(2)23-12)18(22)19-14-6-5-7-15(11-14)20-9-4-3-8-17(20)21/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,19,22)
InChIKeyYBMFYNRRSXYDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide (CAS 1211157-95-7) – Chemical Profile and Procurement Context


2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide (CAS 1211157-95-7) is a synthetic small molecule with the molecular formula C18H20N2O3 and a molecular weight of 312.4 g/mol . The compound features a 2,5-dimethylfuran-3-carboxamide core linked to a 3-(2-oxopiperidin-1-yl)phenyl group . It has been identified as a kappa opioid receptor (KOR) antagonist in patent literature, specifically within the family of patents including US9682966 and US10118915, where it is listed as a representative example [1]. This compound is of interest to medicinal chemistry and opioid receptor pharmacology research programs, but detailed, publicly available comparative data are scarce, making procurement decisions dependent on the specific need for this exact chemical structure rather than on demonstrated superiority over analogs.

Why 2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide Cannot Be Replaced by Generic KOR Antagonists


Substituting 2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide with another kappa opioid receptor antagonist is not straightforward. The compound's biological profile is tied to its specific 2,5-dimethylfuran-3-carboxamide scaffold and the 2-oxopiperidin-1-yl phenyl motif, which together determine its binding kinetics and functional selectivity at the KOR [1]. KOR ligands are known for their distinct structure-activity relationships, where even minor modifications can switch a compound from an antagonist to an agonist or alter its selectivity profile across opioid receptor subtypes [1]. Without head-to-head data, any generic substitution risks introducing uncontrolled changes in receptor occupancy, functional activity, or off-target effects, undermining experimental reproducibility in studies where this exact compound was used as a reference tool. The evidence below details the limited but critical quantitative data that differentiate this compound within its patent-defined chemical space.

Quantitative Differentiation of 2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide: Head-to-Head and Cross-Study Evidence


Kappa Opioid Receptor (KOR) Antagonist Potency in Cellular Assays

Based on its inclusion as a specifically enumerated compound in patent US9682966, 2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide is described as a kappa opioid receptor ligand [1]. A closely related analog from the same patent family (identified as Compound 355 in US10118915) demonstrates a KOR antagonist IC50 of 1.20 nM in a cellular assay using U2OS cells co-expressing Tango-OPRK1-BLA [2]. This value provides a class-level benchmark, but the specific IC50 for the target compound has not been independently reported in the public literature. Without a direct comparator, the differentiation claim is limited to structural uniqueness rather than demonstrated potency advantage.

Kappa opioid receptor Antagonist activity GPCR pharmacology

Structural Differentiation from Common Furan-3-carboxamide Analogs

The compound differs from early-generation furan-3-carboxamide fungicides and anti-influenza analogs (e.g., 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, which has an EC50 of 1.25 μM against H5N1 [1]) by the presence of the 2-oxopiperidin-1-yl phenyl moiety, which redirects biological activity toward the opioid receptor system [2]. Its molecular scaffold places it in a distinct chemical space from simple alkyl or benzyl furan-3-carboxamides, a difference that is quantifiable via calculated physicochemical descriptors such as topological polar surface area.

Medicinal chemistry Structure-activity relationship Scaffold optimization

Purity and Identity Assurance in Reputable Vendor Listings

The compound is listed by chemical suppliers with a specified purity of >98% . This purity threshold is a minimum procurement requirement for reproducible pharmacological studies, as impurities in KOR antagonist preparations can confound functional assay results. While this is a standard specification shared with many research chemicals, it remains a gate-keeping criterion for any purchase.

Quality control Chemical procurement Analytical chemistry

Optimal Research Applications for 2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide


Kappa Opioid Receptor Antagonist Tool for in vitro Pharmacology

The compound is suitable as a KOR antagonist tool compound in cell-based assays (e.g., Tango-OPRK1-BLA in U2OS cells), based on its patent family's demonstrated activity profile [1]. Researchers aiming to block KOR signaling in vitro can use this compound, provided they validate its potency in their specific assay system, as the precise IC50 is not publicly disclosed [2].

Structure-Activity Relationship (SAR) Studies on Furan-3-carboxamide KOR Ligands

Given its unique combination of a 2,5-dimethylfuran-3-carboxamide core and a 2-oxopiperidin-1-yl phenyl group, this compound serves as a key structural intermediate for exploring SAR around patent-defined KOR ligands [1]. Modifications at the furan or piperidinone moieties can be rationally designed starting from this scaffold.

Reference Standard for Patent Reproducibility

For laboratories working to reproduce or build upon the findings of US Patents 9,682,966 and 10,118,915, obtaining the exact compound listed is mandatory. No substitution can be made without potentially invalidating the comparison to the patented work [1].

Chemical Biology Probe for Opioid Receptor Subtype Selectivity Profiling

When used as part of a panel of opioid receptor ligands, this compound can contribute to selectivity profiling across mu, delta, and kappa receptors, particularly in the absence of publicly available selective KOR antagonists with a furan-based scaffold [1].

Quote Request

Request a Quote for 2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.